SAK3 is a novel synthetic compound identified as a potential therapeutic candidate for Alzheimer's disease (AD) [, , ]. It is classified as a T-type voltage-gated calcium channel (T-VGCC) enhancer, specifically targeting Cav3.1 and Cav3.3 subtypes [, , ]. In scientific research, SAK3 serves as a valuable tool for investigating the role of T-VGCCs in various neurological processes, including cognition, synaptic plasticity, and neuroprotection [, ].
SAK3 primarily acts by enhancing the activity of T-type calcium channels, specifically Cav3.1 and Cav3.3 subtypes [, ]. This enhancement of calcium influx leads to the activation of downstream signaling pathways, including CaMKII/CaMKIV [, ]. This activation subsequently influences various cellular processes such as:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: